molecular formula C24H33NO5S B12119676 ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid

ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid

Cat. No.: B12119676
M. Wt: 447.6 g/mol
InChI Key: JXNAFTKYZKXBNH-UHFFFAOYSA-N
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Description

(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the amino group, and esterification. The key steps may include:

    Formation of the Cyclohexane Ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution.

    Esterification: The carboxylate group is esterified using ethyl alcohol in the presence of an acid catalyst.

    Sulfonation: The final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic or acidic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid, sulfuric acid, or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique stereochemistry makes it valuable for the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate
  • (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride
  • (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate sulfate

Uniqueness

The uniqueness of (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate lies in its specific stereochemistry and the presence of the 4-methylbenzenesulfonate group

Properties

IUPAC Name

ethyl 2-(1-phenylethylamino)cyclohexane-1-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.C7H8O3S/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNAFTKYZKXBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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